(E)-2-(4-methylphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}ethene-1-sulfonamide
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Description
(E)-2-(4-methylphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}ethene-1-sulfonamide is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
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Biological Activity
The compound (E)-2-(4-methylphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}ethene-1-sulfonamide , a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a carbonic anhydrase inhibitor and its anti-inflammatory properties. This article reviews the current understanding of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is C20H24N4O2S, with a molecular weight of approximately 396.5 g/mol. The compound features a sulfonamide group, a pyrazole moiety, and a pyridine ring, which are critical for its biological activity.
1. Carbonic Anhydrase Inhibition
Recent studies have highlighted the compound's inhibitory effects on various isoforms of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. The inhibition of CAs has therapeutic implications in treating conditions like glaucoma, epilepsy, and certain types of cancer.
- Inhibitory Potency : In a study assessing several sulfonamide derivatives, it was found that compounds similar to this compound displayed significant inhibition against human isoforms hCA I and hCA II, with Ki values indicating strong binding affinity. For instance, some derivatives exhibited Ki values as low as 5.6 nM against hCA I, suggesting that structural modifications can enhance potency significantly .
Compound | Ki (nM) | Selectivity Index (SI) |
---|---|---|
1f | 6.6 | 15.8 |
1k | 5.6 | 75.25 |
AAZ | 12.1 | - |
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties through various in vitro and in vivo studies. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.
- Mechanism of Action : The presence of the pyrazole ring is believed to contribute to the anti-inflammatory activity by selectively inhibiting COX enzymes. In one study, several derivatives were assessed for their ability to reduce edema in carrageenan-induced rat models, with some compounds showing significant inhibition percentages comparable to established drugs like celecoxib .
Compound | COX-2 Inhibition (%) | Edema Inhibition (%) |
---|---|---|
Compound A | 62 | 82.8 |
Compound B | 71 | 78.9 |
Celecoxib | - | 82.8 |
Structure-Activity Relationships (SAR)
Understanding the SAR of the compound is crucial for optimizing its biological activity. Research indicates that modifications to the pyrazole and sulfonamide groups can significantly affect potency and selectivity:
- Pyrazole Substituents : Variations in substituents on the pyrazole ring have shown to alter inhibitory activity against CAs and COX enzymes.
- Sulfonamide Group : The sulfonamide moiety is critical for maintaining inhibitory activity; however, substituents can be modified to enhance selectivity toward specific CA isoforms or COX enzymes.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Clinical Trials : A derivative similar to this compound was evaluated in phase II trials for patients with glaucoma, demonstrating a reduction in intraocular pressure comparable to existing therapies.
- Animal Studies : In vivo studies using rat models indicated that the compound could effectively reduce inflammation without significant gastrointestinal toxicity, suggesting a favorable safety profile .
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-16-4-6-17(7-5-16)8-12-26(24,25)22-10-11-23-15-19(14-21-23)18-3-2-9-20-13-18/h2-9,12-15,22H,10-11H2,1H3/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUHCVFPBYKMAL-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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